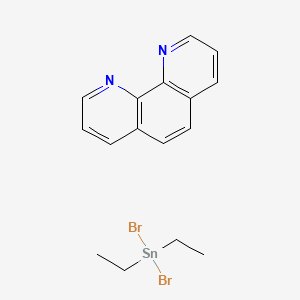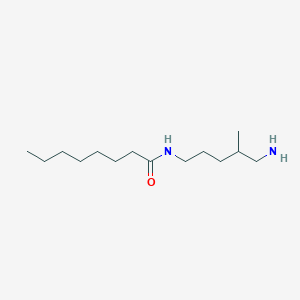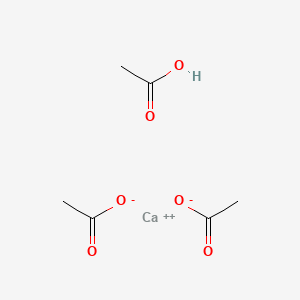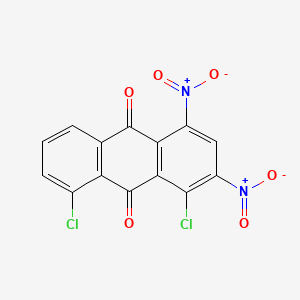
1,8-Dichloro-4,-dinitroanthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dichloro-4,5-dinitroanthraquinone is an organic compound derived from anthraquinone It is characterized by the presence of two chlorine atoms and two nitro groups attached to the anthraquinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,8-Dichloro-4,5-dinitroanthraquinone can be synthesized through a multi-step process involving the chlorination and nitration of anthraquinone. The typical synthetic route includes:
Chlorination: Anthraquinone is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 1 and 8 positions.
Nitration: The chlorinated anthraquinone is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 4 and 5 positions.
Industrial Production Methods
Industrial production of 1,8-dichloro-4,5-dinitroanthraquinone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Dichloro-4,5-dinitroanthraquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in diamino derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized anthraquinone derivatives.
Reduction: Diaminoanthraquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,8-Dichloro-4,5-dinitroanthraquinone has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antibacterial agent and its mechanism of action against resistant bacterial strains.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 1,8-dichloro-4,5-dinitroanthraquinone involves its interaction with bacterial enzymes. It has been identified as a potential inhibitor of the enzyme phosphopantetheine adenylyltransferase (PPAT) in Gram-positive bacteria . The nitro groups play a crucial role in binding to the nucleotide-binding site of PPAT, leading to the inhibition of bacterial growth. This compound exhibits bacteriostatic effects, meaning it inhibits the growth and reproduction of bacteria rather than killing them outright.
Comparaison Avec Des Composés Similaires
1,8-Dichloro-4,5-dinitroanthraquinone can be compared with other anthraquinone derivatives such as:
1,8-Dihydroxy-4,5-dinitroanthraquinone: Similar in structure but with hydroxyl groups instead of chlorine atoms.
1,8-Dihydroxyanthraquinone: Known for its use in the treatment of psoriasis and as a precursor for other therapeutic agents.
1,8-Dichloroanthraquinone: Lacks the nitro groups and has different chemical properties and applications.
The uniqueness of 1,8-dichloro-4,5-dinitroanthraquinone lies in its combination of chlorine and nitro groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
84713-11-1 |
|---|---|
Formule moléculaire |
C14H4Cl2N2O6 |
Poids moléculaire |
367.1 g/mol |
Nom IUPAC |
1,8-dichloro-2,4-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H4Cl2N2O6/c15-6-3-1-2-5-9(6)14(20)11-10(13(5)19)7(17(21)22)4-8(12(11)16)18(23)24/h1-4H |
Clé InChI |
YTTLIFSUZNRABS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C2=O)C(=CC(=C3Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate](/img/structure/B12643424.png)
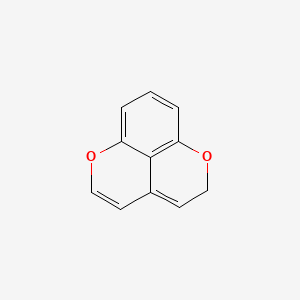


![1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-3-Methyl-4-oxo-5-thiazolidinylidene)Methyl]-2-furanyl]-](/img/structure/B12643444.png)
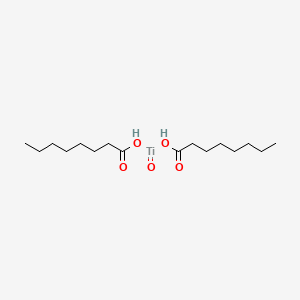

![Calcium bis[(R)-3-phenyllactate]](/img/structure/B12643466.png)
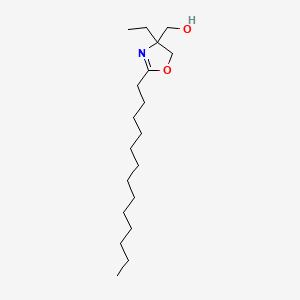
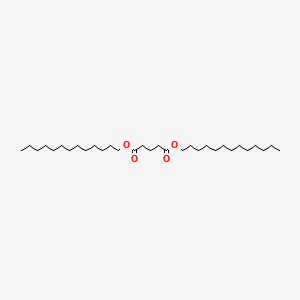
![17-Methoxy-11-methyl-2-oxatricyclo[13.4.0.03,8]nonadeca-1(15),3,5,7,10,16,18-heptaen-9-ol](/img/structure/B12643498.png)
